1-Cyclopentyl-5-methylpiperazin-2-one

Description

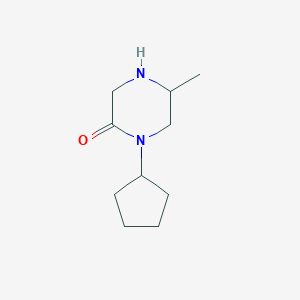

1-Cyclopentyl-5-methylpiperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a cyclopentyl group at the 1-position and a methyl group at the 5-position. Its molecular formula is C₁₀H₁₈N₂O, with a molecular weight of 182.26 g/mol. This compound is structurally characterized by its bicyclic framework, which combines the rigidity of the cyclopentyl moiety with the flexibility of the piperazin-2-one ring.

Properties

Molecular Formula |

C10H18N2O |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1-cyclopentyl-5-methylpiperazin-2-one |

InChI |

InChI=1S/C10H18N2O/c1-8-7-12(10(13)6-11-8)9-4-2-3-5-9/h8-9,11H,2-7H2,1H3 |

InChI Key |

UDSAIQCJCZDJPP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(C(=O)CN1)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclopentyl-5-methylpiperazin-2-one can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

Chemical Reactions Analysis

1-Cyclopentyl-5-methylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-Cyclopentyl-5-methylpiperazin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-5-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions . The compound’s effects are mediated through its binding to these receptors, leading to changes in signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 1-cyclopentyl-5-methylpiperazin-2-one, a comparative analysis with its structural analogs is essential. Below is a detailed comparison based on available evidence and related research:

Structural Analog: 1-Methyl-5-phenylpiperazin-2-one

The closest analog documented in the provided evidence is 1-methyl-5-phenylpiperazin-2-one (CAS: 1509893-25-7, Molecular Formula: C₁₁H₁₄N₂O, Molecular Weight: 190.24 g/mol) .

Key Differences:

- The cyclopentyl group in this compound confers greater steric bulk and lipophilicity compared to the methyl group in 1-methyl-5-phenylpiperazin-2-one. This may influence binding affinity to hydrophobic enzyme pockets or membrane receptors.

Broader Structural Class: Piperazin-2-one Derivatives

Piperazin-2-one derivatives are explored for diverse applications, including as kinase inhibitors, antimicrobial agents, and neurotransmitter analogs. For example:

- 5-Methylpiperazin-2-one (unsubstituted at 1-position): Simpler structure with lower molecular weight (128.17 g/mol), often used as a precursor in synthetic chemistry.

- 1-Benzyl-5-methylpiperazin-2-one : The benzyl group enhances aromatic interactions, making it a candidate for opioid receptor modulation.

Comparative Insights:

- This compound occupies a middle ground in terms of steric demand and hydrophobicity among piperazin-2-one derivatives. Its cyclopentyl group may improve metabolic stability compared to smaller alkyl or aromatic substituents.

Research Findings and Limitations

Pharmacological Data Gap

This limits direct functional comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.